
3-Mesitylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mesitylpropanenitrile is an organic compound with the molecular formula C12H15N. It features a mesityl group (a derivative of mesitylene) attached to a propanenitrile moiety. This compound is characterized by its aromatic ring and nitrile functional group, making it a versatile molecule in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Mesitylpropanenitrile can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of mesitylene with a suitable nitrile precursor. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Mesitylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Mesitylpropanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Mesitylpropanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. The aromatic ring can undergo electrophilic substitution reactions, influenced by the electron-donating or electron-withdrawing nature of substituents .
Molecular Targets and Pathways:
Electrophilic Substitution: The mesityl group can stabilize carbocation intermediates, facilitating reactions on the aromatic ring.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming imines or amines.
Vergleich Mit ähnlichen Verbindungen
Benzyl cyanide: Similar structure with a benzyl group instead of a mesityl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
3-Phenylpropanenitrile: Features a phenyl group attached to a propanenitrile moiety.
Uniqueness of 3-Mesitylpropanenitrile: this compound is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
27645-05-2 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3-(2,4,6-trimethylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
DLSLPHKCRAOIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CCC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


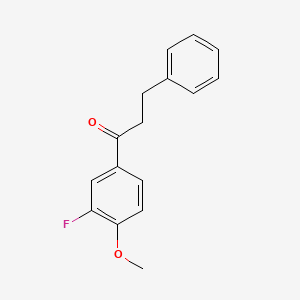
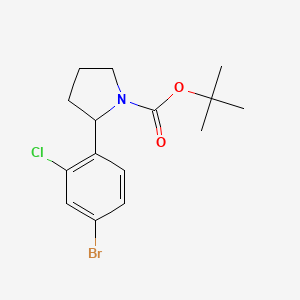
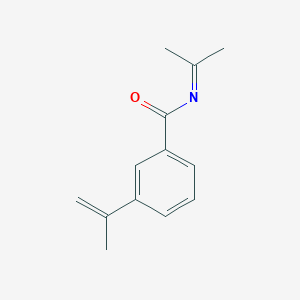
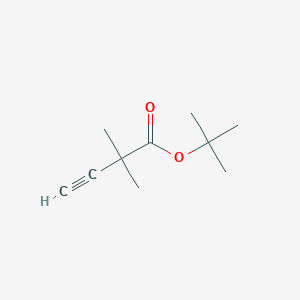
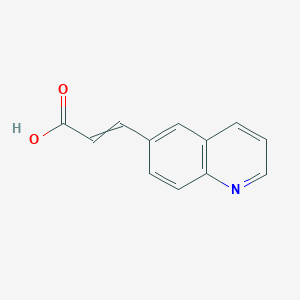
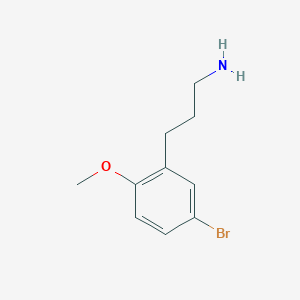
![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
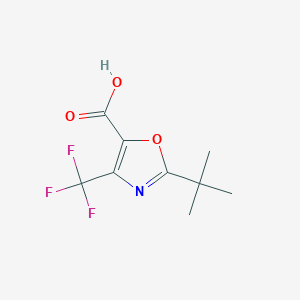
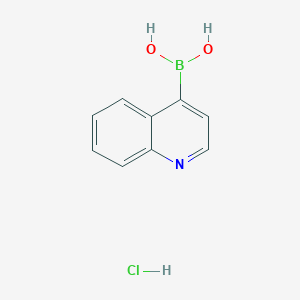

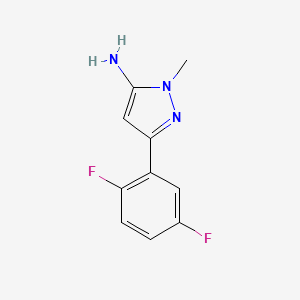
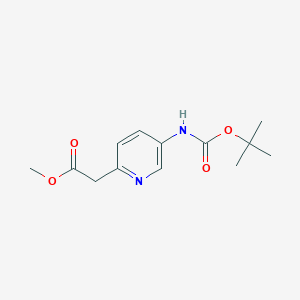
![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)
